NCI-65828

Description

Structure

3D Structure

Properties

CAS No. |

501444-06-0 |

|---|---|

Molecular Formula |

C22H16N3NaO4S |

Molecular Weight |

441.4368 |

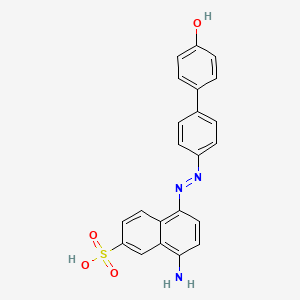

IUPAC Name |

8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29) |

InChI Key |

IKGWSKUMUVVHGJ-QREUMGABSA-M |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NCI-65828; NCI 65828; NCI65828: |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: NSC-65828 Mechanism of Action in Cancer

Executive Summary

NSC-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a small-molecule inhibitor identified by the National Cancer Institute (NCI) that targets Human Angiogenin (ANG) .[1][2][3] Unlike broad-spectrum chemotherapeutics that target DNA replication, NSC-65828 operates via a precise enzymatic blockade of ANG, a ribonuclease (RNase) critical for tumor neovascularization and proliferation.[4] This guide details the compound's mechanism of action (MoA), from molecular binding kinetics to downstream physiological effects, serving as a blueprint for researchers investigating anti-angiogenic therapies.

Chemical Identity & Physicochemical Properties

NSC-65828 belongs to the class of azo-naphthalene sulfonates.[1][2][5][6][7][8] Its structural rigidity and specific functional groups allow it to mimic the pyrimidine-purine dinucleotide substrates naturally cleaved by RNase A superfamily members.

| Property | Specification |

| NCI ID | NSC-65828 (NCI-65828) |

| Chemical Name | 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate |

| Molecular Formula | C₂₂H₁₇N₃O₄S |

| Molecular Weight | ~419.45 g/mol (Free Acid) |

| Primary Target | Human Angiogenin (ANG) |

| Inhibition Type | Reversible, Competitive |

| Solubility | Soluble in DMSO; moderate aqueous solubility (improved over analogs like C-181431) |

Mechanism of Action (MoA)

The Target: Human Angiogenin (ANG)

Angiogenin is a 14-kDa protein member of the RNase A superfamily.[3] It is unique among RNases because it possesses both ribonucleolytic activity and the ability to induce blood vessel formation (angiogenesis).

-

Normal Function: ANG translocates to the nucleus of endothelial and tumor cells, where it accumulates in the nucleolus to stimulate rRNA transcription, a rate-limiting step for ribosome biogenesis and cell proliferation.

-

Pathology: In cancer, ANG is upregulated, driving the high metabolic and proliferative demands of the tumor while simultaneously constructing the vascular network required for tumor growth.

Molecular Binding & Inhibition

NSC-65828 functions as a competitive inhibitor of ANG's ribonucleolytic active site.

-

Active Site Blockade: The compound binds to the catalytic cleft of ANG, specifically obstructing the P1 subsite (where the phosphate bond cleavage occurs) and the B1 subsite (pyrimidine binding pocket).

-

Structural Mimicry: The naphthalene sulfonate core mimics the phosphate backbone of RNA, while the hydroxybiphenyl moiety interacts with hydrophobic residues in the cleft, preventing the entry of the natural tRNA or rRNA substrate.

-

Selectivity: While ANG shares homology with RNase A, NSC-65828 and its analogs show distinct binding profiles, exploiting subtle differences in the obstruction of the catalytic cleft (Ki = 81 µM for ANG).

Downstream Signaling Cascade

The inhibition of ANG's enzymatic activity by NSC-65828 triggers a cascade of suppressive effects:

-

Loss of Nuclear Signaling: Although ANG can still translocate to the nucleus, its inability to cleave RNA prevents the production of specific small RNA species (tiRNAs) or the direct stimulation of rRNA transcription.

-

Ribosome Biogenesis Arrest: Without upregulated rRNA, the tumor cell cannot sustain the protein synthesis rates required for rapid division.

-

Anti-Angiogenesis: Endothelial cells fail to proliferate and form tube structures, starving the tumor of oxygen and nutrients.

Pathway Visualization

The following diagram illustrates the interruption of the Angiogenin signaling axis by NSC-65828.

Figure 1: Mechanism of Action of NSC-65828. The compound competitively binds the catalytic center of Angiogenin, preventing rRNA transcription and subsequent tumor proliferation.

Experimental Validation Protocols

High-Throughput Screening (HTS) & Identification

The discovery of NSC-65828 was not serendipitous but the result of a rigorous screening of the NCI Diversity Set.

Protocol Summary:

-

Library: 18,310 compounds (NCI Diversity Set + ChemBridge DIVERSet).[1]

-

Assay: Fluorescent RNase substrate assay.

-

Substrate: (dUp)4dA (dinucleotide analog).

-

Detection: Cleavage of the substrate results in a fluorescence shift.

-

-

Selection Criteria: Compounds exhibiting >50% inhibition at 100 µM were flagged.

-

Result: NSC-65828 identified as a top hit with reproducible inhibition.

In Vitro Efficacy (Cellular Models)

To validate that enzymatic inhibition translates to cellular suppression, NSC-65828 was tested against human cancer lines.

Key Data:

-

Cell Lines: HeLa (Cervical), T24 (Bladder), UROtsa (Immortalized Urothelial).

-

Method: MTT Proliferation Assay (48-72h exposure).

-

Causality Check: Efficacy was correlated with ANG expression levels; cells with low ANG reliance showed higher resistance, confirming on-target effects.

In Vivo Xenograft Models

The definitive proof of mechanism was established in athymic mice.

Protocol:

-

Model: PC-3 (Prostate) or HT-29 (Colon) human tumor xenografts.

-

Treatment: Paratrumoral injection of NSC-65828.

-

Observation:

-

Significant delay in palpable tumor formation.[1]

-

Histology: Tumors from treated mice showed significantly reduced microvessel density (CD31 staining), confirming the anti-angiogenic mechanism.

-

Control: An analog with poor ANG affinity failed to inhibit tumor growth, proving the effect was ANG-specific and not general toxicity.

-

Discovery Workflow Visualization

Figure 2: Discovery and validation pipeline for NSC-65828, moving from high-throughput screening to in vivo confirmation.

Key Data Summary

The following table consolidates the quantitative metrics defining NSC-65828's potency.

| Metric | Value | Context | Source |

| Ki (Enzymatic) | 81 ± 7 µM | Inhibition of Human Angiogenin (RNase activity) | Kao et al. (2002) |

| IC50 (T24 Cells) | 1.3 ± 0.5 µM | Bladder carcinoma proliferation | MedKoo / NCI Data |

| IC50 (HeLa Cells) | 1.9 ± 0.4 µM | Cervical carcinoma proliferation | MedKoo / NCI Data |

| IC50 (UROtsa) | 3.2 ± 0.8 µM | Immortalized urothelial cells | MedKoo / NCI Data |

| In Vivo Effect | Significant Delay | Tumor onset in PC-3/HT-29 xenografts | Kao et al. (2002) |

Note: The discrepancy between the modest Ki (81 µM) and the potent cellular IC50 (~1-3 µM) suggests that even partial inhibition of ANG's enzymatic activity can have catastrophic effects on rapidly dividing tumor cells, or that the compound accumulates intracellularly.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[9]

-

Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Virtual screening to enrich hit sets from high-throughput screening: a case study on angiogenin inhibitors. Proteins: Structure, Function, and Bioinformatics, 50(1), 81-93.

-

National Cancer Institute (NCI). NCI Drug Dictionary: Angiogenin Inhibitors.

-

MedKoo Biosciences. NCI-65828 Product Data & Biological Activity.

Sources

- 1. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NSC 65828 | Angiogenin inhibitor | Probechem Biochemicals [probechem.com]

Technical Whitepaper: NCI-65828 as a Potent Angiogenin Inhibitor

Executive Summary

Angiogenin (ANG), a member of the ribonuclease A (RNase A) superfamily, is a potent inducer of neovascularization and is upregulated in various human cancers.[1][2][3][4][5] Its biological activity relies on two critical functions: nuclear translocation and ribonucleolytic activity.[6] NCI-65828 (NSC-65828) represents a class of small-molecule inhibitors that specifically target the ribonucleolytic active site of ANG.[7][1][2][4][5][8]

This guide provides a comprehensive technical analysis of NCI-65828, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for assessing its efficacy in vitro and in vivo.

Chemical Profile & Preparation[1][2][9]

Compound Identity: NCI-65828 IUPAC Name: Sodium 8-amino-5-[(4'-hydroxybiphenyl-4-yl)diazenyl]naphthalene-2-sulfonate Molecular Formula: C₂₂H₁₆N₃NaO₄S Molecular Weight: ~441.44 g/mol Target: Human Angiogenin (ANG/RNase 5) Binding Affinity (Ki): ~81 µM (Competitive inhibition)[7][1][2][4]

Preparation Protocol

To ensure experimental reproducibility, proper solubilization is critical. NCI-65828 is an azo dye derivative and can exhibit solubility issues in pure aqueous buffers at high concentrations.[7]

-

Stock Solution: Dissolve lyophilized NCI-65828 in 100% DMSO to a concentration of 10–50 mM . Vortex vigorously until no particulates remain.

-

Storage: Aliquot into light-protective amber tubes (azo bonds are light-sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.[7]

-

Working Solution: Dilute the stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration in cell-based assays remains <0.1% to avoid solvent toxicity.[7]

Mechanism of Action (MOA)[1]

NCI-65828 functions as a competitive inhibitor of the ANG enzymatic active site.[7] Unlike aminoglycoside antibiotics (e.g., Neomycin) which block ANG nuclear translocation, NCI-65828 directly obstructs the catalytic cleft, preventing the cleavage of cellular RNA substrates (primarily tRNA) required for angiogenic signaling.

Structural Basis of Inhibition

Docking studies reveal that NCI-65828 occupies the P1 subsite of ANG.[7]

-

The Sulfonate Group: Mimics the phosphate backbone of RNA, forming electrostatic interactions with His-13 and Lys-40 (catalytic residues).[7]

-

The Biphenyl/Naphthalene Core: Forms stacking interactions with the hydrophobic pocket near the active site.[7]

-

Selectivity: NCI-65828 exhibits selectivity for ANG over RNase A, despite their homology, due to subtle differences in the obstruction of the P1 subsite.

Signaling Pathway Blockade

The inhibition of ANG's RNase activity by NCI-65828 disrupts downstream signaling cascades, specifically the ERK1/2 and MMP2 axis, which is vital for endothelial cell invasion.

Figure 1: Mechanism of Action.[7] NCI-65828 binds the cytosolic ANG active site, blocking tRNA cleavage and downstream ERK/MMP2 signaling.[7]

Validated Experimental Protocols

Protocol A: In Vitro RNase Activity Assay

This assay quantifies the ability of NCI-65828 to inhibit the cleavage of tRNA by ANG.[7] This is the gold standard for validating compound activity before moving to cell-based models.

Materials:

-

Recombinant Human Angiogenin (rANG).

-

Substrate: Yeast tRNA (2 mg/mL).

-

Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (to prevent ANG adsorption to plastic).

-

Precipitant: 3.4% Perchloric acid (PCA) with 20 mM Lanthanum nitrate.

Workflow:

-

Incubation: Mix 1 µM rANG with varying concentrations of NCI-65828 (0–200 µM) in the buffer. Incubate at 37°C for 10 minutes to allow binding.

-

Reaction: Add yeast tRNA (final conc. 0.5 mg/mL) to initiate the reaction. Total volume: 30 µL.

-

Digestion: Incubate at 37°C for 2 hours.

-

Termination: Add 70 µL of ice-cold PCA/Lanthanum nitrate solution. Vortex and incubate on ice for 15 minutes. (This precipitates intact RNA; cleaved fragments remain soluble).

-

Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Quantification: Measure the absorbance of the supernatant at 260 nm . Higher absorbance indicates higher RNase activity.

Data Analysis:

Calculate % Inhibition using the formula:

- : Absorbance with NCI-65828.

- : Absorbance with ANG only.

- : Absorbance of buffer only (no ANG).

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

To verify biological efficacy, NCI-65828 must prevent the formation of capillary-like structures in endothelial cells.[7]

Materials:

-

HUVECs (Human Umbilical Vein Endothelial Cells).[9]

-

Growth Factor Reduced Matrigel.

-

Media: EBM-2 basal medium (starvation) and EGM-2 (full growth).[7]

Workflow:

-

Coating: Thaw Matrigel on ice overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.

-

Seeding: Resuspend HUVECs in EBM-2 containing 1% FBS. Seed 1.5 x 10⁴ cells per well.

-

Treatment:

-

Negative Control: PBS/DMSO.

-

Positive Control: rANG (100 ng/mL) or VEGF.

-

Experimental: rANG (100 ng/mL) + NCI-65828 (50–100 µM).[7]

-

-

Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.

-

Imaging: Capture images using phase-contrast microscopy.

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "total mesh area," "total tube length," and "number of junctions."

Expected Result: NCI-65828 should significantly reduce the number of junctions and total tube length compared to the rANG-only control.[7]

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from seminal studies (Kao et al., 2002; Jenkins et al., 2003).

| Parameter | Value | Notes |

| Ki (ANG) | 81 ± 7 µM | Competitive inhibition at pH 6.8 |

| IC50 (Proliferation) | ~1–4 µM | Varies by cell line (T24, HeLa, UROtsa) |

| Selectivity | >10-fold vs RNase A | Selectivity depends on P1 subsite geometry |

| In Vivo Dosage | 40 µ g/mouse/day | Subcutaneous administration (Xenograft models) |

| Tumor Inhibition | Significant delay | Observed in PC-3 (Prostate) and HT-29 (Colon) models |

Experimental Logic & Troubleshooting

Why NCI-65828?

While monoclonal antibodies (mAbs) against ANG exist, small molecules like NCI-65828 offer distinct advantages in tissue penetration and manufacturing costs. However, its moderate affinity (Ki ~81 µM) requires careful experimental design.

Critical Considerations:

-

pH Sensitivity: The binding of NCI-65828 is pH-dependent.[7] The histidine residues in the active site must be protonated for optimal interaction with the sulfonate group.[7] Ensure your in vitro assays are buffered at pH 6.0–6.8 , not pH 7.4.

-

Specificity Controls: Always run a parallel assay with RNase A . If NCI-65828 inhibits RNase A equally to ANG in your assay, your conditions may be too non-specific (e.g., ionic strength is too low).

-

Solubility Artifacts: At concentrations >100 µM, azo dyes can aggregate. If you see precipitous drops in activity, check for aggregation using dynamic light scattering (DLS) or simply spin down the inhibitor solution before use.

Figure 2: Validation Workflow.[7] A logical progression from chemical preparation to functional biological validation.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[9] [Link][5]

-

Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. Biochemistry, 42(22), 6674–6687. [Link]

-

Yoshioka, N., Wang, L., Kishimoto, K., Tsuji, T., & Hu, G. F. (2006). A therapeutic target for prostate cancer based on angiogenin-stimulated angiogenesis and cancer cell proliferation. Proceedings of the National Academy of Sciences, 103(39), 14519-14524. [Link]

-

National Cancer Institute (NCI). Angiogenesis Inhibitors Fact Sheet. [Link]

Sources

- 1. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20070032418A1 - Small-molecule inhibitors of angiogenin and rnases and in vivo and in vitro methods of using same - Google Patents [patents.google.com]

- 8. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

What is the function of NCI-65828?

The Functional Profile of NCI-65828: Angiogenin Inhibition and Research Applications[1][2][3]

Executive Summary

NCI-65828 (also known as NSC-65828 ) is a small-molecule inhibitor targeting human angiogenin (ANG) , a potent angiogenic factor and member of the pancreatic ribonuclease (RNase A) superfamily.[1] Chemically identified as 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate , this compound functions by competitively binding to the ribonucleolytic active site of ANG, thereby blocking its enzymatic activity.

While primarily recognized for its anti-tumorigenic properties —demonstrated by its ability to delay tumor growth in xenograft models—NCI-65828 has evolved into a critical chemical probe for dissecting the role of RNA metabolism in stress granule formation, neurodegeneration, and neovascularization. It is not currently a clinically approved drug but serves as a foundational "hit" for developing high-affinity angiogenin antagonists.

Chemical Identity & Physicochemical Properties

NCI-65828 belongs to the class of azo-naphthalene sulfonates .[3][4][5] Its structure facilitates interaction with the cationic active site cleft of angiogenin.

| Property | Specification |

| Common Name | NCI-65828 / NSC-65828 |

| Chemical Name | 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate |

| Molecular Class | Azo dye derivative; Naphthalene sulfonate |

| Target | Human Angiogenin (ANG/RNase 5) |

| Inhibitory Constant ( | ~81 µM (Competitive Inhibition) |

| Solubility | Soluble in DMSO; moderate solubility in aqueous buffers due to the sulfonate group. |

| Appearance | Typically a dark red/orange powder (characteristic of azo compounds). |

Structural Insight:

The molecule features a sulfonate group (

Mechanism of Action (MOA)

The biological function of NCI-65828 is defined by its selective inhibition of Angiogenin's ribonucleolytic activity.[2] Unlike generic RNase inhibitors, NCI-65828 targets the specific catalytic requirements of ANG.

The Angiogenin Pathway

Angiogenin is unique among RNases; it requires nuclear translocation to function.

-

Secretion & Binding: ANG is secreted by tumor or endothelial cells and binds to surface actin/receptors.

-

Endocytosis: It is internalized and translocated to the nucleus.

-

Catalysis: In the nucleolus, ANG cleaves rRNA (specifically promoting rRNA transcription or processing), which is essential for ribosome biogenesis and cell proliferation.

-

Result: Endothelial cell proliferation and tube formation (Angiogenesis).

Mode of Inhibition

NCI-65828 acts as a competitive inhibitor .

-

Binding Site: It occupies the

and -

Effect: By blocking the active site, NCI-65828 prevents ANG from degrading tRNA or rRNA. Without this enzymatic activity, ANG cannot induce the nuclear signals required for proliferation, effectively halting angiogenesis.

Pathway Visualization

Figure 1: Mechanism of Angiogenin-induced angiogenesis and the blockade point of NCI-65828.

Research Applications & Efficacy

Oncology (Anti-Angiogenesis)

In preclinical models, NCI-65828 has demonstrated the ability to suppress tumor growth by starving the tumor of blood supply.

-

Key Study: Kao et al. (2002) identified NCI-65828 via high-throughput screening.[1]

-

Efficacy: In athymic mice bearing PC-3 (prostate cancer) xenografts, treatment with NCI-65828 significantly delayed tumor appearance and reduced tumor volume compared to controls.

-

Specificity: Analogs of NCI-65828 that lacked ANG-inhibitory activity failed to suppress tumors, confirming the mechanism is ANG-dependent.

Neurobiology (Stress Granules & GVBs)

Recent studies (2024-2025) have repurposed NCI-65828 to study Granulovacuolar Degeneration Bodies (GVBs) in neurodegenerative diseases like Alzheimer's.

-

Rationale: ANG is involved in tRNA cleavage induced by stress, leading to the formation of tiRNAs (tRNA-derived stress-induced RNAs) which promote stress granule assembly.

-

Application: Researchers use NCI-65828 to block ANG activity in neurons to determine if GVB formation or stress granule assembly is dependent on ANG-mediated tRNA cleavage.

Experimental Protocols

To utilize NCI-65828 effectively, researchers must validate its activity in their specific system. Below are the standard protocols for enzymatic and cellular assays.

Protocol A: In Vitro Angiogenin Enzymatic Assay

Use this to verify the inhibitory potency (

-

Reagents:

-

Recombinant Human Angiogenin (rANG): 1-2 µM final concentration.

-

Substrate: tRNA (yeast) or a fluorescent substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

-

Buffer: 30 mM MES (pH 6.0), 30 mM NaCl.

-

NCI-65828: Dissolve in DMSO (stock 10 mM).

-

-

Workflow:

-

Step 1: Incubate rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) for 15 minutes at 37°C.

-

Step 2: Add Substrate to initiate the reaction.

-

Step 3: Incubate for 2 hours (if using tRNA) or measure real-time fluorescence (if using FRET substrate).

-

Step 4: Stop reaction (if tRNA) using perchloric acid precipitation.

-

Step 5: Quantify acid-soluble fragments via UV absorbance (

).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Protocol B: Cellular Tube Formation Assay (HUVEC)

Use this to assess functional anti-angiogenic activity.

-

Preparation: Coat a 96-well plate with Matrigel (50 µL/well) and polymerize at 37°C for 30 mins.

-

Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

cells/well. -

Treatment:

-

Control: Media + VEGF/ANG.

-

Experimental: Media + VEGF/ANG + NCI-65828 (100 µM) .

-

-

Incubation: Incubate for 6–18 hours at 37°C.

-

Imaging: Capture images using phase-contrast microscopy.

-

Quantification: Measure total tube length and number of branch points. NCI-65828 treated wells should show disrupted networks.

Workflow Visualization

Figure 2: Step-by-step workflow for validating NCI-65828 activity via enzymatic assay.

Critical Limitations

-

Potency: With a

of ~81 µM, NCI-65828 is considered a "modest" inhibitor.[2] High concentrations are often required for cellular effects, which necessitates rigorous controls for off-target toxicity. -

Selectivity: While selective for ANG over RNase A in some contexts, the structural similarity between RNase superfamily members requires careful interpretation of data.

-

Solubility: The azo-sulfonate structure can aggregate at high concentrations in certain buffers; ensure proper solubilization in DMSO before dilution.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1][3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

-

Jenkins, J. L., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1][3] Biochemistry, 42(22).

-

Crabtree, B., et al. (2025). Granulovacuolar degeneration bodies (GVBs) are resilient to tau-induced protein synthesis impairment.[6] (Contextual usage of NCI-65828 as a tool compound in neurobiology). bioRxiv.

-

National Cancer Institute (NCI). DTP Data Search: NSC 65828.[3][4][6][7] Developmental Therapeutics Program.

Sources

- 1. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. GVB+ neurons are resilient to tau-induced protein synthesis impairment | bioRxiv [biorxiv.org]

NCI-65828: Targeting the Ribonucleolytic Activity of Angiogenin for Cancer Therapy

[1]

Executive Summary

NCI-65828 (also identified as NSC 65828 or N-65828) is a synthetic small-molecule inhibitor of Angiogenin (ANG) , a potent angiogenic factor also known as Ribonuclease 5 (RNase 5). Unlike general angiogenesis inhibitors that target VEGF signaling, NCI-65828 specifically targets the ribonucleolytic activity of ANG.[1] This activity is critical for ANG-mediated endothelial cell proliferation and the formation of new blood vessels in tumors.

This guide provides a comprehensive technical analysis of NCI-65828, detailing its physicochemical properties, mechanism of action (MoA), and validated experimental protocols for its evaluation in preclinical settings.

Chemical Identity and Physicochemical Properties[1][2]

NCI-65828 is an azo dye derivative characterized by a naphthalene sulfonate core. Its structural specificity allows it to bind to the active site of ANG, obstructing substrate access.

Table 1: Chemical Specifications of NCI-65828

| Property | Detail |

| Common Name | NCI-65828 (NSC 65828) |

| IUPAC Name | Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate |

| CAS Number | 6949-03-7 (Sodium salt) |

| Molecular Formula | C₂₂H₁₆N₃NaO₄S |

| Molecular Weight | 441.44 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Water (Moderate) |

| Appearance | Dark red/brown solid |

| Target | Human Angiogenin (ANG/RNase 5) |

| Inhibitory Constant (Ki) | ~81 µM (Enzymatic Activity) |

| Cellular IC₅₀ | 1.3 µM (T24), 1.9 µM (HeLa), 3.2 µM (UROtsa) |

Mechanism of Action (MoA)

3.1 The Dual Function of Angiogenin

To understand the efficacy of NCI-65828, one must distinguish between the two functional modes of Angiogenin:

-

Nuclear Translocation: ANG enters the nucleus to stimulate rRNA transcription, promoting cell proliferation.

-

Ribonucleolytic Activity: In the cytosol, ANG functions as a ribonuclease (RNase). It cleaves mature tRNAs to produce tRNA-derived stress-induced RNAs (tiRNAs) . These tiRNAs repress global protein translation but selectively enhance the translation of stress-response proteins that favor cell survival and angiogenesis.

3.2 NCI-65828 Intervention

NCI-65828 acts as a competitive inhibitor of the ribonucleolytic active site of ANG.[1]

-

Binding: It occupies the pyrimidine-binding pocket of ANG.

-

Effect: It prevents the cleavage of tRNA into tiRNAs.

-

Outcome: Without tiRNA production, the endothelial cells cannot mount the necessary stress response required for rapid proliferation and tube formation. Crucially, NCI-65828 does not inhibit the nuclear translocation of ANG, proving that the ribonucleolytic activity is independently essential for angiogenesis.

3.3 Pathway Visualization

The following diagram illustrates the specific intervention point of NCI-65828 within the Angiogenin signaling cascade.

Figure 1: Mechanism of Action. NCI-65828 selectively blocks the ribonucleolytic cleavage of tRNA, preventing the formation of pro-angiogenic tiRNAs.

Experimental Protocols

To validate NCI-65828 activity, researchers should utilize a dual-assay approach: an enzymatic cell-free assay to confirm target engagement and a functional cellular assay to verify phenotypic effects.

Protocol A: Angiogenin Ribonucleolytic Activity Assay (Cell-Free)

Objective: Quantify the inhibition of ANG enzymatic activity by NCI-65828. Principle: ANG cleaves yeast tRNA, resulting in acid-soluble fragments that can be measured spectrophotometrically.

-

Reagent Preparation:

-

Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8.

-

Substrate: Yeast tRNA (2 mg/mL) in RNase-free water.

-

Enzyme: Recombinant Human Angiogenin (2 µM stock).

-

Inhibitor: NCI-65828 dissolved in DMSO (prepare serial dilutions: 1 µM – 500 µM).

-

-

Reaction Setup:

-

Mix 10 µL of ANG stock with 10 µL of NCI-65828 (or DMSO control) in 80 µL of Buffer.

-

Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

-

Initiation:

-

Add 20 µL of tRNA substrate.

-

Incubate at 37°C for 2 hours.

-

-

Termination & Quantification:

-

Add 200 µL of ice-cold 3.4% perchloric acid to precipitate un-cleaved tRNA.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Measure absorbance of the supernatant at 260 nm (A₂₆₀).

-

-

Analysis:

-

Calculate % Inhibition =

-

Plot dose-response curve to determine IC₅₀.

-

Protocol B: HUVEC Tube Formation Assay (Functional)

Objective: Assess the ability of NCI-65828 to inhibit angiogenesis in vitro.

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use cells between passages 2-5.

-

-

Matrix Preparation:

-

Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C.

-

Coat 96-well plates with 50 µL/well of Matrigel. Polymerize at 37°C for 30 minutes.

-

-

Treatment:

-

Harvest HUVECs and resuspend in basal medium (low serum) containing 100 ng/mL Angiogenin.

-

Add NCI-65828 at determined concentrations (e.g., 1, 5, 10, 50 µM).

-

Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

-

-

Incubation:

-

Incubate at 37°C, 5% CO₂ for 6–18 hours.

-

-

Imaging & Analysis:

-

Stain with Calcein AM for live-cell visualization.

-

Image using an inverted fluorescence microscope (4x objective).

-

Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

-

Success Criterion: Significant reduction in tube length/junctions compared to DMSO control.

-

Preclinical Development Workflow

The development of NCI-65828 illustrates a classic phenotypic screening approach refined by target validation.

Figure 2: Development Pipeline. Workflow from library screening to in vivo validation of NCI-65828.

Summary of Key Findings

-

Specificity: NCI-65828 inhibits ANG with a Ki of 81 µM.[2] While this is modest for a clinical candidate, it serves as a vital chemical probe.

-

In Vivo Efficacy: In athymic mice bearing PC-3 (prostate cancer) tumors, local treatment with NCI-65828 significantly delayed tumor formation.

-

Chemoprevention: Studies indicate efficacy in preventing the progression of Prostatic Intraepithelial Neoplasia (PIN) to invasive carcinoma, highlighting the role of ANG in early tumor establishment.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1][2] Proceedings of the National Academy of Sciences (PNAS), 99(15), 10066–10071. Retrieved from [Link]

-

National Cancer Institute (NCI). (2015).[3][4] Enhancing Drug Discovery and Development. Retrieved from [Link]

Technical Deep Dive: Angiogenin Ribonucleolytic Activity & NCI-65828

Optimization of Small-Molecule Inhibition in Angiogenic Signaling

Executive Summary

This technical guide provides a rigorous examination of Angiogenin (ANG/RNase 5) , a unique member of the ribonuclease superfamily, and its pharmacological inhibition by NCI-65828 (NSC-65828). Unlike canonical RNases, ANG possesses extremely weak ribonucleolytic activity that is paradoxically essential for its potent angiogenic potential. This guide dissects the molecular mechanism of ANG, characterizes the binding kinetics of NCI-65828, and details self-validating experimental protocols for quantifying inhibition. It is designed for drug development professionals seeking to target tumor vascularization via the rRNA/tRNA processing axis.

Molecular Mechanism: The Angiogenin Paradox

The Dual-Compartment Function

Angiogenin operates via a non-canonical mechanism compared to RNase A. Its biological potency relies on a dual-compartment workflow:

-

Nuclear Translocation: ANG undergoes receptor-mediated endocytosis and translocates to the nucleus, where it accumulates in the nucleolus. Here, its ribonucleolytic activity is required to unwind the promoter region of rDNA, facilitating rRNA transcription.

-

Cytoplasmic Stress Response: Under stress conditions (e.g., hypoxia, arsenite), ANG cleaves mature tRNAs at the anticodon loop to produce tRNA-derived stress-induced RNAs (tiRNAs) . These tiRNAs (specifically 5'-tiRNA) repress global translation to conserve energy, a survival mechanism often co-opted by cancer cells.

The Target: Ribonucleolytic Active Site

The enzymatic activity of ANG is

-

Critical Constraint: Abolishing this enzymatic activity (e.g., via H13A mutation or small molecule inhibition) completely negates ANG-induced angiogenesis and tumor growth, validating the active site as a druggable target.

Pharmacology of NCI-65828

Compound Profile

-

Chemical Name: 8-amino-5-(4′-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate[2][3][4][5][6][7]

-

Class: Azo-naphthalene sulfonate derivative.[2][3][4][5][6][7]

-

Mechanism of Action: Competitive inhibition. NCI-65828 binds directly to the ribonucleolytic active site of ANG, occluding the catalytic triad.

Kinetic & Efficacy Data

NCI-65828 was identified via high-throughput screening of the NCI Diversity Set.[4][5][6] It demonstrates selectivity for ANG over RNase A, a critical feature to avoid systemic toxicity associated with broad RNase inhibition.

| Metric | Value | Context |

| Ki (Inhibition Constant) | ~81 µM | Measured against tRNA substrate in vitro. |

| IC50 (HeLa) | 1.9 ± 0.4 µM | Cellular proliferation assay.[8] |

| IC50 (T24 Bladder) | 1.3 ± 0.5 µM | Cellular proliferation assay. |

| Selectivity | >10-fold | Selectivity for ANG over RNase A. |

| Mode of Binding | Active Site | Confirmed via docking; disrupts His13/Lys40 interaction. |

Technical Insight: While a Ki of 81 µM appears high for a lead compound, the cellular IC50 is significantly lower (~1-3 µM). This discrepancy suggests that in a cellular context, where ANG concentrations are nanomolar and compartmentalized, the inhibitor is highly effective.

Experimental Framework

Protocol A: In Vitro Ribonucleolytic Activity Assay (tRNA Cleavage)

Objective: Quantify the direct inhibition of ANG enzymatic activity by NCI-65828 using a yeast tRNA substrate.[7]

Reagents:

-

Recombinant Human Angiogenin (rANG): 1 µM stock.

-

Substrate: Yeast tRNA (2 mg/mL).

-

Inhibitor: NCI-65828 (dissolved in DMSO).

-

Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (essential to prevent ANG adsorption to tube walls).

Workflow:

-

Pre-incubation: Mix 2 µM rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) in reaction buffer. Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Reaction Initiation: Add yeast tRNA (final conc. 0.5 mg/mL).[9] Total reaction volume: 20 µL.

-

Incubation: Incubate at 37°C for 2 hours. (Note: ANG is slow; extended time is required compared to RNase A).

-

Termination: Add 20 µL of ice-cold 3.5% perchloric acid (PCA). Incubate on ice for 10 min to precipitate undigested tRNA.

-

Quantification: Centrifuge at 13,000 x g for 10 min. Measure absorbance of the supernatant at 260 nm (A260).

-

Self-Validation: Include a "Buffer Only" blank and an "RNase A" positive control. The RNase A control should yield high A260; ANG will yield moderate A260.

-

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Validate the biological efficacy of NCI-65828 in preventing capillary-like structure formation.

Workflow:

-

Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

-

Seeding: Resuspend HUVECs (Passage 2-5) in basal medium (low serum, 0.5% FBS). Seed 1.5 x 10^4 cells per well.

-

Treatment:

-

Control: PBS[7]

-

Inducer: rANG (100 ng/mL)

-

Test: rANG (100 ng/mL) + NCI-65828 (10 µM)

-

-

Imaging: Incubate for 6–8 hours. Capture images using phase-contrast microscopy.

-

Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

-

Success Metric: NCI-65828 should reduce tube length to basal levels (no inducer), neutralizing the rANG effect.

-

Visualization of Signaling & Inhibition

Pathway Diagram: Mechanism of Action

This diagram illustrates the dual pathway of Angiogenin and the specific blockade point of NCI-65828.

Caption: Figure 1. Mechanism of Action. NCI-65828 binds the ANG active site, blocking both cytoplasmic tRNA cleavage and nuclear rRNA transcription, thereby halting angiogenesis.

Experimental Workflow: Screening & Validation

This diagram outlines the logical flow for validating NCI-65828 activity.

Caption: Figure 2. Validation Workflow. A stepwise progression from biochemical screening to functional biological validation of NCI-65828.

References

-

Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[2] Proceedings of the National Academy of Sciences (PNAS).

-

Jenkins, J. L., et al. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry.

-

Yamasaki, S., et al. (2009). "Angiogenin cleaves tRNA and promotes stress-induced translational repression." Journal of Cell Biology.

-

National Cancer Institute (NCI). "NCI-65828 Compound Summary." PubChem.

-

Shapiro, R., et al. (1986). "Angiogenin-catalyzed hydrolysis of tRNA." Biochemistry.

Sources

- 1. NSC 65828 | Angiogenin inhibitor | Probechem Biochemicals [probechem.com]

- 2. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20070032418A1 - Small-molecule inhibitors of angiogenin and rnases and in vivo and in vitro methods of using same - Google Patents [patents.google.com]

- 4. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. academic.oup.com [academic.oup.com]

NCI-65828: Chemical Validation of Angiogenin (ANG) in Oncogenic Signaling

Topic: NCI-65828 Target Validation in Oncology Content Type: Technical Whitepaper / Validation Guide Author Persona: Senior Application Scientist

Executive Summary

This technical guide delineates the validation framework for Angiogenin (ANG) as a therapeutic target using the chemical probe NCI-65828 (NSC-65828). While Angiogenin has long been implicated in neovascularization, its validation as a druggable enzymatic target requires precise inhibition of its ribonucleolytic activity.[1]

NCI-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) serves as the canonical small-molecule inhibitor for this purpose. Unlike non-specific binders, NCI-65828 targets the pyrimidine-binding site of ANG, providing a functional readout of catalytic inhibition. This document details the mechanistic basis, experimental protocols, and data interpretation required to utilize NCI-65828 for target validation in oncology.

Target Profile & Mechanistic Rationale

The Target: Human Angiogenin (ANG)

Angiogenin (RNase 5) is a unique member of the ribonuclease A superfamily. Unlike other RNases, its primary function is not digestive RNA degradation but rather the regulation of rRNA transcription and stress-induced translational arrest.

-

Oncogenic Driver: ANG is upregulated in diverse cancers (prostate, colorectal, breast) and translocates to the nucleus to stimulate rRNA synthesis, a rate-limiting step for cancer cell proliferation.

-

Angiogenic Switch: Extracellular ANG interacts with endothelial cells to induce basement membrane degradation and tube formation.

The Inhibitor: NCI-65828

NCI-65828 acts as a competitive inhibitor of the ANG ribonucleolytic active site.

-

Mechanism: It mimics the pyrimidine substrate, occupying the B1 and P1 subsites of the catalytic cleft.[2]

-

Validation Logic: By using NCI-65828, researchers can decouple the enzymatic activity of ANG from its non-enzymatic receptor binding. If NCI-65828 abrogates a phenotype (e.g., tumor growth), the phenotype is causally linked to ANG's enzymatic activity, not just its presence.

Mechanistic Pathway & Inhibition Diagram

Figure 1: Mechanism of Action.[3] NCI-65828 competitively inhibits the ribonucleolytic activity of ANG, preventing rRNA transcription and subsequent proliferation.

Experimental Validation Framework

To validate ANG using NCI-65828, a tiered experimental approach is required, moving from cell-free enzymatic assays to in vivo xenografts.

Tier 1: Biochemical Validation (Enzymatic Assay)

Before cell-based work, you must confirm the compound inhibits the specific catalytic activity of your ANG lot.

Protocol: tRNA Cleavage Assay

-

Objective: Measure inhibition of ANG ribonucleolytic activity.

-

Substrate: Yeast tRNA (ANG cleaves tRNA specifically at the anticodon loop).

-

Detection: Absorbance (perchloric acid precipitation) or Agarose Gel Electrophoresis.

Step-by-Step Methodology:

-

Buffer Prep: Prepare 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (to prevent ANG adhesion to plastics).

-

Enzyme Mix: Dilute Recombinant Human ANG to 1-2 µM in buffer.

-

Inhibitor Incubation: Add NCI-65828 (dissolved in DMSO) at varying concentrations (0, 10, 50, 100, 200 µM). Incubate at 37°C for 15 mins to allow active site equilibration.

-

Reaction Start: Add yeast tRNA (2 mg/mL final). Total volume: 50 µL.

-

Incubation: Incubate at 37°C for 2 hours.

-

Termination: Add 100 µL ice-cold 3.4% perchloric acid. Incubate on ice for 10 mins (precipitates intact RNA).

-

Quantification: Centrifuge at 13,000 x g for 10 mins. Measure A260 of the supernatant (contains acid-soluble fragments).

-

Calculation: % Inhibition = [1 - (A260_sample / A260_control)] * 100.

Tier 2: Functional Validation (Cellular)

Assay: HUVEC Tube Formation ANG is a potent inducer of blood vessel formation. NCI-65828 must block this phenotype.

-

Matrix: Coat 96-well plate with Matrigel (growth factor reduced). Polymerize at 37°C for 30 min.

-

Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 media.

-

Treatment: Add ANG (100 ng/mL) ± NCI-65828 (100 µM).

-

Imaging: Incubate 18-24 hours. Stain with Calcein AM and image.

-

Analysis: Quantify total tube length and number of junctions. Expectation: NCI-65828 abolishes ANG-induced tube formation.[4]

Tier 3: In Vivo Efficacy (Xenograft)

Model: Athymic mice bearing PC-3 (Prostate) or HT-29 (Colorectal) tumors.

-

Dosing: NCI-65828 is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) near the tumor site.

-

Dosage: 50 mg/kg q.d. or q.o.d. (Note: High dose required due to moderate potency).

Quantitative Data Summary

The following table summarizes key validation metrics derived from foundational studies (Kao et al., 2002). Use these benchmarks to validate your internal assay performance.

| Parameter | Metric | Value / Observation | Context |

| Enzymatic Potency | Ki (Inhibition Constant) | 81 µM | Moderate potency; indicates NCI-65828 is a "lead" or "probe," not a clinical candidate. |

| Specificity | RNase A Inhibition | Weak / None | Selectivity for ANG over generic RNase A is critical for toxicity profile. |

| Cellular Efficacy | IC50 (Proliferation) | ~50-100 µM | Observed in PC-3 and HT-29 cells; requires high concentration due to cellular uptake limits. |

| In Vivo Efficacy | Tumor Growth Inhibition | Significant delay | Treatment prevents establishment of palpable tumors in xenograft models.[5] |

| Angiogenesis | Vessel Density | Reduced | Histology of treated tumors shows significantly lower microvessel density (CD31 staining). |

Validation Workflow Diagram

This workflow illustrates the logical progression from compound acquisition to target validation.

Figure 2: Validation Workflow. A step-by-step logic gate for validating ANG inhibition using NCI-65828.

Critical Analysis & Limitations

As a Senior Scientist, it is crucial to acknowledge the limitations of NCI-65828 to ensure data integrity:

-

Potency: With a Ki of ~81 µM, NCI-65828 is a micromolar inhibitor.[5][6] It requires high concentrations for effect. If you observe effects at nanomolar concentrations, suspect off-target toxicity or compound degradation.

-

Solubility: The compound is a sulfonate salt. Ensure proper dissolution in DMSO and avoid freeze-thaw cycles which can precipitate the compound, leading to false negatives in enzymatic assays.

-

Tool vs. Drug: NCI-65828 is a chemical probe , not a clinical drug candidate. Its utility lies in proving that inhibiting ANG enzymatic activity reduces tumor growth, thereby justifying the development of higher-affinity analogues (e.g., benzopurpurin derivatives or aminoglycosides) for clinical use.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1][5][7][8][9] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

-

National Cancer Institute (NCI) Developmental Therapeutics Program. (n.d.).[10] NCI-65828 Data Sheet. NCI DTP.

-

Raines, R. T. (1998). Ribonuclease A. Chemical Reviews, 98(3), 1045–1066.

-

Tsuji, T., et al. (2005). Angiogenin is a target for inhibition of prostate cancer establishment and progression. Cancer Research.[11]

-

MedKoo Biosciences. (2024). NCI-65828 Product Validation Data. MedKoo.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20070032418A1 - Small-molecule inhibitors of angiogenin and rnases and in vivo and in vitro methods of using same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

Technical Guide: Downstream Effects and Mechanistic Characterization of NCI-65828

[1]

Executive Summary

NCI-65828 (NSC-65828) is a small-molecule inhibitor specifically targeting the ribonucleolytic activity of Angiogenin (ANG/RNase 5) .[1] Unlike broad-spectrum chemotherapeutics that target cell division machinery (e.g., taxanes), NCI-65828 operates via a distinct anti-angiogenic mechanism.[1][2] It binds the enzymatic active site of ANG, preventing the cleavage of tRNA into stress-induced small RNAs (tiRNAs) and inhibiting rRNA transcription.[1][2]

The downstream consequence is a "starvation" phenotype: blockade of neovascularization in the tumor microenvironment without significant direct cytotoxicity to non-stressed cells.[2] This guide details the mechanistic cascade, downstream physiological effects, and validated experimental protocols for assessing NCI-65828 efficacy.[1][2]

Mechanism of Action (MOA)[1][2]

Primary Target Engagement

NCI-65828 [8-amino-5-(4′-hydroxybiphenyl-4ylazo)naphthalene-2-sulfonate] functions as a competitive inhibitor of human Angiogenin.[1][3]

-

Target: Ribonucleolytic active site of ANG.[2][3][4][5][6][7][8]

-

Binding Affinity:

(initial screen), with optimized analogues showing higher potency.[1][2] -

Selectivity: Highly selective for ANG over bovine pancreatic RNase A, despite structural homology.[2]

The Dual-Pathway Blockade

Angiogenin drives cancer progression through two distinct pathways.[1][2] NCI-65828 treatment disrupts the enzymatic requirement for both:

-

Cytoplasmic Stress Response (tRNA Cleavage):

-

Normal State: Under stress (hypoxia/starvation), ANG cleaves tRNA at the anticodon loop to produce tiRNAs (tRNA-derived stress-induced RNAs).[1] These tiRNAs repress global translation but selectively allow translation of pro-survival factors.[2]

-

Effect of NCI-65828: Blocks tRNA cleavage

Prevents tiRNA formation

-

-

Nuclear Ribosome Biogenesis (rRNA Transcription):

-

Normal State: ANG translocates to the nucleus (nucleolus) and stimulates rRNA transcription, a rate-limiting step for cell proliferation.[1][2][9][10]

-

Effect of NCI-65828: While it does not block nuclear translocation, it inhibits the ribonucleolytic activity required for the promotion of rRNA transcription, thereby stalling ribosome biogenesis.[2]

-

Downstream Physiological Effects

In Vitro: Context-Dependent Cytotoxicity

A critical distinction in NCI-65828 profiling is its lack of toxicity in standard conditions versus its potency in stress conditions.[1]

| Condition | Observation | Mechanism |

| Standard Culture (Rich Media) | Negligible Cytotoxicity (IC50 > 100 µM) | Cells do not rely on ANG-mediated stress response in nutrient-rich environments.[1] |

| Stress Conditions (Serum Starvation/Hypoxia) | Significant Cytotoxicity (IC50 ~1–3 µM) | Cells become dependent on ANG for survival; inhibition triggers apoptosis.[1][2] |

| Endothelial Cells (HUVEC) | Inhibition of Tube Formation | Blocks EC migration and organization into capillary-like structures.[1][2] |

In Vivo: Anti-Angiogenesis and Tumor Stasis

In xenograft models (e.g., PC-3 prostate, HT-29 colon), NCI-65828 treatment results in:

-

Vessel Density Reduction: Significant decrease in CD31+ interior blood vessels.[2]

-

Tumor Growth Delay: Growth inhibition correlates with vascular reduction rather than direct tumor cell kill.[2][3]

-

Prevention of PIN: Prevents progression of Prostatic Intraepithelial Neoplasia (PIN) to invasive carcinoma.[1][2]

Visualization: Signaling Pathway & Inhibition[2][6]

The following diagram illustrates the dual downstream effects of Angiogenin and the blockade point of NCI-65828.

Caption: NCI-65828 inhibits ANG enzymatic activity, blocking tiRNA production (survival) and rRNA transcription (growth).[1]

Experimental Protocols

To validate NCI-65828 activity in your system, use the following self-validating protocols.

Protocol A: ANG Ribonucleolytic Activity Assay (Target Engagement)

Purpose: To verify that NCI-65828 is physically inhibiting the enzymatic cleavage of tRNA.[1]

-

Reagents: Recombinant human Angiogenin (1 µM), Yeast tRNA (2 mg/mL), RNase-free water, NCI-65828 (serial dilutions 0–100 µM).[1][2]

-

Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA.

-

Reaction:

-

Detection: Terminate reaction with ice-cold perchloric acid (3.5%). Centrifuge to precipitate uncleaved tRNA.[1][2] Measure Absorbance (OD260) of the supernatant (acid-soluble fragments).[1][2]

-

Validation:

Protocol B: HUVEC Tube Formation Assay (Functional Readout)

Purpose: To assess the downstream physiological effect on angiogenesis.[1][2]

-

Preparation: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 min.

-

Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 basal medium (low serum).

-

Treatment:

-

Incubation: 6–18 hours at 37°C/5% CO2.

-

Imaging: Capture phase-contrast images (4x objective).

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .[1][2]

-

Expectation: ANG treatment increases tube length by >2-fold; NCI-65828 cotreatment abolishes this effect.[1][2]

References

-

Kao, R., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[2][7] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[2][11] Link[1]

-

Li, S., & Hu, G. F. (2010). "Emerging role of angiogenin in stress response and cell survival under adverse conditions."[2] Journal of Cellular Physiology, 223(3), 560–565.[1][2] Link

-

Moroianu, J., & Riordan, J. F. (1994). "Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity."[2] Proceedings of the National Academy of Sciences, 91(5), 1677–1681.[2] Link[1]

-

Yoshioka, N., et al. (2006). "Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway."[1][2] Oncogene, 25(45), 6116–6126.[1][2] Link[1]

Sources

- 1. Molnupiravir | C13H19N3O7 | CID 145996610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiogenin - Wikipedia [en.wikipedia.org]

- 3. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ribonucleolytic activity of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenin interacts with ribonuclease inhibitor regulating PI3K/AKT/mTOR signaling pathway in bladder cancer cells. | BioGRID [thebiogrid.org]

- 7. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nuclear function of angiogenin in endothelial cells is related to rRNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

Technical Guide: NCI-65828 (NSC-65828) and Tumor Angiogenesis

This guide provides an in-depth technical analysis of NCI-65828 (NSC-65828), a small-molecule inhibitor targeting the ribonucleolytic activity of human angiogenin (ANG).

Executive Summary

Compound ID: NCI-65828 (also designated NSC-65828 or N-65828)

Chemical Name: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate

Molecular Target: Human Angiogenin (ANG/RNase 5)

Primary Mechanism: Competitive inhibition of ANG’s ribonucleolytic active site (

NCI-65828 is a functional probe and preclinical lead compound that validates the "ribonuclease-dependent" hypothesis of tumor angiogenesis. Unlike VEGF inhibitors that block receptor binding, NCI-65828 targets the downstream enzymatic processing of RNA required for endothelial cell proliferation and migration.

Mechanism of Action: The Ribonucleolytic Checkpoint

The efficacy of NCI-65828 hinges on a specific biological constraint: Angiogenin must possess enzymatic activity to induce angiogenesis.

The ANG Signaling Cascade

Angiogenin is secreted by hypoxic tumor cells and binds to endothelial cells (ECs) via surface receptors (e.g., Plexin-B2) or actin complexes. In proliferating ECs, ANG is endocytosed and translocates to the nucleus (specifically the nucleolus).[1][2]

Once nuclear, ANG functions as a specific ribonuclease.[3] It cleaves tRNA (producing stress-induced tiRNAs) and rRNA. This cleavage is a rate-limiting step for the translational upregulation of pro-angiogenic factors.

Mode of Inhibition

NCI-65828 binds to the catalytic center of ANG, obstructing the P1 subsite where RNA substrates bind.

-

Specificity: It exhibits selectivity for ANG over the homologous RNase A (pancreatic ribonuclease), despite their structural similarities.

-

Consequence: By blocking the catalytic site, NCI-65828 prevents the generation of tiRNAs/rRNA fragments. Consequently, the endothelial cell fails to initiate the proliferative program required for tube formation, even in the presence of upstream growth factors.

Pathway Visualization

The following diagram illustrates the critical intervention point of NCI-65828 within the ANG signaling axis.

Caption: NCI-65828 competitively inhibits the nuclear ribonucleolytic activity of ANG, halting angiogenesis.

Experimental Protocols & Methodologies

To maintain scientific integrity, the use of NCI-65828 must be validated using a tiered approach: Biochemical (Cell-free)

Biochemical Validation: Ribonucleolytic Activity Assay

Purpose: Confirm that the compound is active and specifically inhibits ANG enzymatic cleavage before moving to cell-based models.

-

Reagents:

-

Recombinant Human Angiogenin (rANG).[4]

-

Substrate: Yeast tRNA (2 mg/mL) or fluorogenic substrate (6-FAM-dArUdAdA-6-TAMRA).

-

Buffer: 30 mM MES, 30 mM NaCl, pH 6.0 (Note: ANG activity is optimal at slightly acidic pH).

-

-

Protocol:

-

Preparation: Incubate rANG (1 µM) with varying concentrations of NCI-65828 (0–200 µM) in reaction buffer for 15 minutes at 37°C.

-

Reaction: Add tRNA substrate. Incubate for 2 hours at 37°C.

-

Termination: Stop reaction with ice-cold 3.5% perchloric acid.

-

Quantification: Centrifuge to pellet undigested RNA. Measure absorbance of the supernatant at 260 nm (detecting acid-soluble fragments) OR resolve on a 15% polyacrylamide/urea gel.

-

Validation Criteria: A dose-dependent reduction in acid-soluble fragments or intact tRNA bands on the gel confirms inhibition.

-

Functional Assay: HUVEC Tube Formation

Purpose: Assess the compound's ability to block the physiological endpoint of angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC), passages 2–5.

-

Matrix: Growth Factor Reduced (GFR) Matrigel.

-

Protocol:

-

Coating: Coat 96-well plates with 50 µL GFR Matrigel; polymerize at 37°C for 30 min.

-

Seeding: Seed HUVECs (1.5 × 10^4 cells/well) in basal medium (low serum).

-

Treatment:

-

Control: Basal Medium.

-

Positive Control: rANG (1 µg/mL).

-

Experimental: rANG (1 µg/mL) + NCI-65828 (50 µM and 100 µM).

-

-

Incubation: 6–18 hours at 37°C.

-

Analysis: Stain with Calcein AM. Image using fluorescence microscopy.[1][2]

-

Metrics: Quantify total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).

-

Expected Result: NCI-65828 should significantly reduce ANG-induced tube length, reverting the phenotype to near-basal levels.

-

In Vivo Efficacy: Xenograft Tumor Model

Purpose: Evaluate anti-tumor efficacy via anti-angiogenic mechanism.

-

Model: Athymic Nude Mice (Foxn1^nu).

-

Tumor Lines: PC-3 (Prostate) or HT-29 (Colon).

-

Protocol:

-

Implantation: Inject 1-2 × 10^6 tumor cells subcutaneously (s.c.) into the flank.

-

Staging: Allow tumors to reach palpable size (~50-100 mm³).

-

Administration:

-

Route: Peritumoral or s.c. injection (due to solubility/PK limits of the free acid).

-

Dosage: Low dose (1.6 µ g/day ) to High dose (40 µ g/day ) – equivalent to approx 0.06 to 1.4 mg/kg/day.

-

Frequency: Daily for 14–21 days.

-

-

Monitoring: Measure tumor volume (

) every 2 days. -

Histology (Critical): At endpoint, resect tumors and stain for CD31 (endothelial marker).

-

Interpretation: Efficacy is confirmed only if tumor volume reduction correlates with decreased Microvessel Density (MVD).

-

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from foundational studies (e.g., Kao et al., 2002).

| Parameter | Value | Context | Significance |

| Ki (Inhibition Constant) | 81 µM | Enzymatic Assay (tRNA) | Indicates moderate affinity; competitive inhibition mode. |

| IC50 (Proliferation) | > 100 µM | PC-3, HT-29 cells | Non-cytotoxic to most tumor cells directly. |

| IC50 (Proliferation) | ~1.3 - 3.2 µM | T24, HeLa cells | Cytostatic only in ANG-dependent/addicted cell lines. |

| Tube Formation | ~50-70% Inhibition | HUVEC + rANG | Blocks the angiogenic phenotype effectively. |

| In Vivo Efficacy | Significant Delay | Xenograft (PC-3) | Reduced tumor growth rate vs. vehicle. |

| Microvessel Density | Reduced | Histology (CD31) | Confirms mechanism is anti-angiogenic. |

Workflow Visualization

The experimental logic for validating NCI-65828 follows a strict "Target

Caption: Validation workflow ensuring NCI-65828 activity translates from enzyme inhibition to tumor suppression.

References

-

Kao, R. Y., Jenkins, J. L., Olson, K. A., Shapiro, R., & Vallee, B. L. (2002). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. Proceedings of the National Academy of Sciences (PNAS).

-

Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Virtual screening to enrich the hit rate of high-throughput screening: a case study with the protein RNA inhibitor angiogenin. Proteins.[1][2][3][5][6][7][8][9]

-

National Cancer Institute (NCI) . Angiogenesis Inhibitors Fact Sheet.

-

MedKoo Biosciences . NCI-65828 Product Data and Chemical Properties.

-

Kishimoto, K., et al. (2005). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Oncogene.

Sources

- 1. Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenin inhibits nuclear translocation of apoptosis inducing factor in a Bcl-2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The ribonucleolytic activity of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristic ribonucleolytic activity of human angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of ribonucleolytic activity of angiogenin towards tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Downregulation of NCL attenuates tumor formation and growth in HeLa cells by targeting the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Evaluation of NCI-65828: Angiogenin Inhibition and Antineoplastic Efficacy

Executive Technical Summary

NCI-65828 (Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate) represents a significant class of small-molecule inhibitors targeting the ribonucleolytic activity of Angiogenin (ANG) , a potent inducer of neovascularization.[1] Originally identified through high-throughput screening of the National Cancer Institute (NCI) diversity set, NCI-65828 has emerged as a critical chemical probe for dissecting the role of rRNA transcription in tumor proliferation.

Unlike broad-spectrum cytotoxic agents, NCI-65828 exhibits a dualistic efficacy profile:

-

Antineoplastic: Selective inhibition of ANG-mediated nuclear translocation, arresting tumor growth in prostate (PC-3) and colon (HT-29) xenografts.

-

Antimicrobial (Cross-Reactivity): Competitive inhibition of the Mycobacterium tuberculosis enzyme AccD5 , demonstrating a unique pharmacophore versatility mimicking Acyl-CoA.

This guide provides a rigorous technical analysis of preliminary efficacy studies, detailing the mechanistic underpinnings, quantitative potency data, and experimental protocols required for validation.

Chemical & Mechanistic Architecture

Chemical Identity

-

IUPAC Name: Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate[1]

-

Molecular Formula: C22H16N3NaO4S[1]

-

Class: Azo-naphthalene sulfonate

-

Solubility: Water-soluble (Sodium salt), DMSO-soluble.

Mechanism of Action: The Angiogenin Blockade

Angiogenin (ANG) is a 14-kDa protein of the RNase A superfamily. Its angiogenic potency relies on two distinct steps:

-

Receptor Binding: Interaction with endothelial cell surface receptors.

-

Nuclear Translocation: Entry into the nucleus where it accumulates in the nucleolus, stimulating rRNA transcription and subsequent cell proliferation.

NCI-65828 functions as a competitive inhibitor of the ANG ribonucleolytic active site. Molecular docking and mutagenesis studies confirm that NCI-65828 occupies the catalytic cleft, forming hydrogen bonds with His114 , Lys40 , and His13 . This occlusion prevents the enzymatic cleavage of tRNA—a surrogate marker for ANG activity—and abolishes the protein's ability to induce nuclear translocation.

Figure 1: Angiogenin Signaling Pathway & NCI-65828 Intervention

Caption: NCI-65828 binds the ANG catalytic site, preventing nuclear translocation and downstream rRNA synthesis.

In Vitro Efficacy Profiling

Preliminary studies utilized both cell-free enzymatic assays and cell-based proliferation models to establish potency.

Enzymatic Inhibition (Cell-Free)

The primary metric for NCI-65828 affinity is the inhibition constant (

-

Target: Human Angiogenin (rhANG)

-

Substrate: tRNA (cleavage readout)

- Value: 81 µM

-

Observation: While the

appears moderate, the downstream cellular effects are more potent due to the amplification of the rRNA transcription signal.

Cellular Cytotoxicity (IC50)

NCI-65828 demonstrates micromolar efficacy across various cancer cell lines.[1] The varying sensitivity suggests a correlation with ANG dependency in specific tumor types.

Table 1: Comparative Cytotoxicity Profile (In Vitro)

| Cell Line | Tissue Origin | IC50 (µM) | Mechanism of Sensitivity |

| T24 | Bladder Carcinoma | 1.3 ± 0.5 | High ANG expression; dependency on rRNA synthesis. |

| HeLa | Cervical Cancer | 1.9 ± 0.4 | Rapid proliferation rate sensitive to ribosomal stress. |

| UROtsa | Urothelial (Immortalized) | 3.2 ± 0.8 | Moderate sensitivity; non-tumorigenic control. |

| HUVEC | Endothelium | ~5.0 | Inhibition of tube formation (Angiogenesis assay).[1] |

Key Insight: The lower IC50 in T24 cells compared to the enzymatic

suggests that NCI-65828 may accumulate intracellularly or that minor perturbations in ANG activity have catastrophic effects on rapidly dividing cells.

In Vivo Pharmacodynamics

The translational potential of NCI-65828 was evaluated in athymic mice bearing human tumor xenografts. These studies focused on tumor volume reduction and the prevention of Prostatic Intraepithelial Neoplasia (PIN).

Xenograft Efficacy Data

-

Models: PC-3 (Prostate Adenocarcinoma) and HT-29 (Colorectal Adenocarcinoma).

-

Administration: Subcutaneous or Intraperitoneal (IP).

-

Dosing Regimen: "Modest doses" (typically 10-50 mg/kg range in preliminary screens) administered daily or every other day.

Table 2: In Vivo Tumor Response

| Tumor Model | Treatment Outcome | Physiological Observation |

| PC-3 (Prostate) | Delayed Tumor Formation | Significant lag in palpable tumor appearance compared to vehicle. |

| HT-29 (Colon) | Growth Retardation | Slower doubling time; reduced vascular density in excised tumors. |

| PIN Model | Prevention | Inhibited progression from hyperplasia to neoplasia in prostate tissue. |

Experimental Workflow

To replicate these findings, the following workflow integrates the in silico selection with in vivo validation.

Figure 2: Efficacy Validation Workflow

Caption: Sequential validation pipeline from computational screening to animal model efficacy.

Cross-Disciplinary Efficacy: The Tuberculosis Connection

While primarily studied for cancer, NCI-65828 exhibits high-affinity binding to AccD5 (Acyl-CoA Carboxylase) in Mycobacterium tuberculosis.

-

Target: AccD5 (essential for mycolic acid biosynthesis).

-

Mechanism: NCI-65828 mimics the Adenosine-diphosphate moiety of Coenzyme A (CoA).

-

Potency:

= 13.1 µM (Competitive inhibition).[2][3] -

Significance: This finding highlights the structural promiscuity of the azo-naphthalene scaffold. While it serves as a potent lead for TB drug discovery, this cross-reactivity must be considered when evaluating off-target toxicity in cancer patients (e.g., interference with host fatty acid metabolism).

Detailed Experimental Protocols

Protocol A: Angiogenin Ribonucleolytic Activity Assay

Purpose: Determine

-

Reagent Prep: Prepare 30 mM MOPS buffer (pH 7.0) with 30 mM NaCl.

-

Enzyme: Dilute recombinant human Angiogenin (rhANG) to 1 µM.

-

Substrate: Yeast tRNA (2 mg/mL).

-

Inhibitor: Prepare serial dilutions of NCI-65828 (0.1 µM to 500 µM) in DMSO.

-

Reaction:

-

Mix 10 µL rhANG + 10 µL NCI-65828 + 80 µL Buffer. Incubate at 37°C for 15 min.

-

Add 100 µL tRNA substrate to initiate.

-

Incubate for 2 hours at 37°C.

-

-

Termination: Add ice-cold 3.5% perchloric acid to precipitate undigested tRNA. Centrifuge at 12,000 x g for 10 min.

-

Quantification: Measure absorbance of the supernatant at 260 nm (A260).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 and calculate

using the Cheng-Prusoff equation.

Protocol B: Xenograft Tumor Growth Delay

Purpose: Evaluate in vivo efficacy in PC-3 prostate cancer model.

-

Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Prep: Harvest PC-3 cells in log phase. Resuspend

cells in 100 µL Matrigel/PBS (1:1). -

Implantation: Subcutaneous injection into the right flank.

-

Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).

-

Treatment Groups:

-

Group A: Vehicle Control (PBS/DMSO).

-

Group B: NCI-65828 (High Dose, e.g., 50 mg/kg).

-

Group C: NCI-65828 (Low Dose, e.g., 10 mg/kg).

-

-

Dosing: Intraperitoneal injection, daily for 21 days.

-

Measurement: Measure tumor dimensions (Length x Width) using calipers every 3 days. Calculate volume:

. -

Endpoints: Tumor growth inhibition (%TGI), body weight (toxicity proxy).

Safety & Toxicology (Preliminary)

Recent studies utilizing zebrafish models have elucidated on-target toxicity risks associated with ANG inhibition.

-

Neurodevelopmental Toxicity: Treatment of zebrafish embryos with NCI-65828 resulted in spinal neuron aberrations.[4][5] This confirms that ANG (and its ortholog Rnasel-1) is critical for neuronal pathfinding.

-

Vascular Defects: Defects in trunk vasculature were observed, consistent with the anti-angiogenic mechanism.

-

Implication: While effective against tumors, systemic ANG inhibition may pose risks to neuro-vascular maintenance. Future development should focus on tumor-targeted delivery (e.g., antibody-drug conjugates) to mitigate these systemic risks.

References

-

Structure-based inhibitor design of AccD5, an essential acyl-CoA carboxylase carboxyltransferase domain of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS). (2006). Link

-

NCI65828 sodium | CAS#6949-03-7 | ANG inhibitor. MedKoo Biosciences Product Data.[1] Link[1]

-

Targeting Delivery Nanocarriers for (+)-Terrein to Enhance Its Anticancer Effects. ACS Omega. (2020). Link

-

Mechanisms of Loss of Functions of Human Angiogenin Variants Implicated in Amyotrophic Lateral Sclerosis. PLOS ONE. (2012). Link

-

Angiogenin Inhibitor (NCI-65828). Sigma-Aldrich Product Sheet. Link

-

Antibacterial Targets in Fatty Acid Biosynthesis. Current Opinion in Microbiology. (2005). Link

Sources

Chemical Structure and Properties of NCI-65828 (NSC-65828): A Technical Guide

Executive Summary

NCI-65828 (also designated as NSC-65828 ) is a small-molecule inhibitor specifically targeting the ribonucleolytic activity of human angiogenin (ANG) .[1][2][3] Unlike broad-spectrum RNase inhibitors, NCI-65828 exhibits selectivity for the ANG active site, blocking its capacity to induce neovascularization and tumor proliferation.

This compound has emerged as a critical probe in oncology and neurobiology, particularly for studying the non-canonical roles of angiogenin in rRNA transcription and stress granule formation. Its utility extends from inhibiting tumor angiogenesis in in vivo xenograft models to serving as a tool compound in Amyotrophic Lateral Sclerosis (ALS) research using zebrafish models.

Chemical Identity & Structural Analysis[4]

NCI-65828 is an azo-dye derivative characterized by a naphthalene sulfonate core linked to a hydroxybiphenyl moiety.[1][4][5][6][7] Its structural rigidity and polar functional groups facilitate specific hydrogen bonding within the catalytic center of angiogenin.

Nomenclature and Identifiers

| Property | Detail |

| Common Name | NCI-65828; NSC-65828 |